molecular formula C14H18N2O3 B7511947 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone

Cat. No. B7511947
M. Wt: 262.30 g/mol
InChI Key: HKECXEMLQKKWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperazine and has a molecular formula of C15H20N2O3. In

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is not fully understood. However, studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the expression of anti-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its potent anti-cancer properties. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one of the main limitations of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. One potential direction is the development of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone as a potential drug for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone and its potential applications in other fields such as immunology and neuroscience. Furthermore, the development of novel synthesis methods for 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone could lead to the production of more potent analogs with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then further reacted with ethyl chloroacetate to yield the final product, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. This synthesis method has been optimized for high yield and purity and has been widely used in the production of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone for scientific research purposes.

Scientific Research Applications

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is its use as a potential drug for the treatment of cancer. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

1-[4-(2-methoxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)14(18)12-5-3-4-6-13(12)19-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKECXEMLQKKWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone

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